N-benzoyl-N'-(4-fluorophenyl)thiourea N-benzoyl-N'-(4-fluorophenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 399-07-5
VCID: VC21305126
InChI: InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.32 g/mol

N-benzoyl-N'-(4-fluorophenyl)thiourea

CAS No.: 399-07-5

Cat. No.: VC21305126

Molecular Formula: C14H11FN2OS

Molecular Weight: 274.32 g/mol

* For research use only. Not for human or veterinary use.

N-benzoyl-N'-(4-fluorophenyl)thiourea - 399-07-5

Specification

CAS No. 399-07-5
Molecular Formula C14H11FN2OS
Molecular Weight 274.32 g/mol
IUPAC Name N-[(4-fluorophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
Standard InChI Key FPBYQPBSPJYQJD-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N=C(NC2=CC=C(C=C2)F)S
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F

Introduction

Chemical Structure and Composition

Molecular Structure

N-benzoyl-N'-(4-fluorophenyl)thiourea consists of a central thiourea moiety (-NH-CS-NH-) that connects a benzoyl group and a 4-fluorophenyl group. The molecule contains aromatic rings, a carbonyl group, a thiocarbonyl group, and fluorine as a substituent, all contributing to its unique chemical behavior .

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₁₁FN₂OS with a molecular weight of 274.32 g/mol . Its exact mass is 274.05761231 Da, which is important for analytical identification purposes .

Physical and Chemical Properties

N-benzoyl-N'-(4-fluorophenyl)thiourea possesses several notable physical and chemical properties that influence its behavior in various environments. Table 1 summarizes the key computed properties of this compound.

Table 1: Physical and Chemical Properties of N-benzoyl-N'-(4-fluorophenyl)thiourea

PropertyValueNote
Molecular Weight274.32 g/molFundamental parameter
XLogP34.1Indicates lipophilicity
Hydrogen Bond Donor Count2Affects intermolecular interactions
Hydrogen Bond Acceptor Count3Important for biological activity
Rotatable Bond Count2Relates to conformational flexibility
Topological Polar Surface Area73.2 ŲRelevant for membrane permeability
Heavy Atom Count19Total non-hydrogen atoms
Complexity323Measure of structural complexity
Formal Charge0Neutral molecule

This compound exhibits relatively high lipophilicity (XLogP3 = 4.1), which suggests limited water solubility but good membrane permeability . The presence of two hydrogen bond donors and three acceptors enables the molecule to form hydrogen bonds with biological targets, potentially enhancing its bioactivity .

Nomenclature and Identification

IUPAC Name and Synonyms

Table 2: Synonyms of N-benzoyl-N'-(4-fluorophenyl)thiourea

SynonymType
N-benzoyl-N'-(4-fluorophenyl)thioureaCommon name
3-benzoyl-1-(4-fluorophenyl)thioureaAlternative name
N-[(4-fluorophenyl)carbamothioyl]benzamideIUPAC name
N-(4-fluorophenylcarbamothioyl)benzamideAlternative IUPAC representation

Chemical Identifiers

Various chemical identifiers are assigned to N-benzoyl-N'-(4-fluorophenyl)thiourea to facilitate its unambiguous identification in databases and literature.

Table 3: Chemical Identifiers

Identifier TypeValue
PubChem CID838372
CAS Registry Number399-07-5
InChIInChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
InChIKeyFPBYQPBSPJYQJD-UHFFFAOYSA-N
ChEMBL IDCHEMBL3087538
NSC Number68301
DSSTox Substance IDDTXSID50356948

Structural Characteristics

Bond Configuration

N-benzoyl-N'-(4-fluorophenyl)thiourea features no defined atom or bond stereocenters, making it relatively straightforward from a stereochemical perspective . The molecule contains a total of 19 heavy atoms (non-hydrogen atoms) and exists as a single covalently-bonded unit .

Functional Groups

The key functional groups in this compound include:

The combination of these functional groups creates a molecule with distinct reactivity patterns and potential for interaction with biological targets .

Research Applications

Structure-Activity Relationship Studies

The structural features of N-benzoyl-N'-(4-fluorophenyl)thiourea make it an interesting candidate for structure-activity relationship (SAR) studies. The compound's relatively simple structure allows for systematic modifications to optimize biological activity:

  • The fluorine atom on the phenyl ring can influence lipophilicity, metabolic stability, and binding selectivity

  • The thiourea moiety can participate in hydrogen bonding with target proteins

  • The benzoyl group provides additional sites for potential structural modifications

Related Compounds

Structural Analogs

Understanding structural analogs of N-benzoyl-N'-(4-fluorophenyl)thiourea provides context for its chemical behavior and potential applications. One notable related compound is N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea, which shares the thiourea backbone but differs in the positioning of the fluorine atom and the addition of a hydroxyethyl group .

Table 4: Comparison with Related Compound

FeatureN-benzoyl-N'-(4-fluorophenyl)thioureaN-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea
Molecular FormulaC₁₄H₁₁FN₂OSC₁₆H₁₅FN₂O₂S
Molecular Weight274.32 g/mol318.4 g/mol
Fluorine PositionOn phenyl ring attached to thioureaOn benzoyl group
Additional FeaturesNoneHydroxyethyl group
CAS Number399-07-5338963-07-8

These structural differences, while subtle, can significantly impact the compounds' physical properties, chemical reactivity, and biological activity .

Derivatives and Modifications

Research indicates that derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been synthesized and studied for their potential biological activities. Modifications to the core structure can include:

  • Substitution of the fluorine atom with other halogens or functional groups

  • Modification of the benzoyl group

  • Introduction of additional substituents on either aromatic ring

Such modifications can fine-tune properties like solubility, target selectivity, and metabolic stability, which are crucial parameters for drug development .

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